Tissue-Specific Antagonist vs Agonist Profile
In the perfused rat heart, [D-Trp11]-Neurotensin acts as a selective, competitive antagonist of native neurotensin-induced coronary vessel constriction. While native neurotensin is a full agonist in this tissue, [D-Trp11]-Neurotensin exhibits no agonist activity at concentrations up to 1.1 x 10⁻⁶ M and instead blocks the effects of neurotensin [1]. This functional antagonism is not observed with neurotensin itself or with analogs lacking the D-Trp substitution at position 11.
| Evidence Dimension | Functional antagonism (coronary vessel constriction) |
|---|---|
| Target Compound Data | [D-Trp11]-Neurotensin: Antagonist; effective concentration range 1.3 x 10⁻⁷ M to 1.1 x 10⁻⁶ M |
| Comparator Or Baseline | Native Neurotensin: Full agonist; induces constriction |
| Quantified Difference | [D-Trp11]-Neurotensin is a competitive antagonist with no agonist activity in this tissue, whereas native neurotensin is a full agonist. |
| Conditions | Perfused rat heart model (ex vivo) |
Why This Matters
This tissue-specific antagonism makes [D-Trp11]-Neurotensin essential for dissecting neurotensin's role in cardiovascular physiology, a property not shared by native neurotensin or many other analogs.
- [1] Quirion R, et al. Selective blockade of neurotensin-induced coronary vessel constriction in perfused rat hearts by a neurotensin analogue. Eur J Pharmacol. 1980;61(3):309-312. doi:10.1016/0014-2999(80)90133-8. View Source
